molecular formula C12H10ClN7O B14201257 7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-

7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-

Cat. No.: B14201257
M. Wt: 303.71 g/mol
InChI Key: AQHQLBYDAYAMCY-UHFFFAOYSA-N
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Description

The compound 7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)- (hereafter referred to as Compound 4) is a derivative of the pyrazolo-triazolo-pyrimidine scaffold, a privileged structure in adenosine receptor (AR) pharmacology. This scaffold is notable for its high affinity and selectivity for adenosine A2A receptors (A2AR), which are therapeutic targets in Parkinson’s disease, cancer immunotherapy, and depression .

Compound 4 features a 2-furanyl substituent at position 2 and a 2-chloroethyl group at position 7 (Figure 1). Its synthesis involves nucleophilic substitution reactions, as demonstrated in , where intermediates are functionalized with acyl chlorides or amines under basic conditions .

Properties

IUPAC Name

10-(2-chloroethyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7O/c13-3-4-19-10-7(6-15-19)11-16-9(8-2-1-5-21-8)18-20(11)12(14)17-10/h1-2,5-6H,3-4H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHQLBYDAYAMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 7-(2-chloroethyl)-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine , detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H15ClN6O
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 160098-96-4

Research indicates that this compound acts primarily as a selective antagonist of the A2A adenosine receptor . It demonstrates a high affinity (Ki = 1.3 nM) for this receptor subtype while showing significantly lower affinities for A1, A2B, and A3 receptors (323-, 53-, and 100-fold selectivity respectively) . This selectivity is crucial for minimizing side effects associated with broader receptor interactions.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines in cancer therapy. Specifically:

  • In vitro studies have shown that derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways .
  • Case Study : One derivative demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • It has been shown to inhibit pro-inflammatory cytokines in cellular models .
  • Mechanism : This effect is believed to be mediated through the modulation of adenosine signaling pathways that regulate immune responses.

Table 1: Biological Activities of Selected Derivatives

Compound NameActivity TypeAffinity (Ki)Selectivity Ratio
7-(2-chloroethyl)-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amineA2A Antagonist1.3 nM323:1 (A1)
Other Derivative AKinase InhibitionNot SpecifiedNot Specified
Other Derivative BAnti-inflammatoryNot SpecifiedNot Specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo-triazolo-pyrimidine scaffold is highly tunable, with substituent variations at positions 2 and 7 dictating receptor affinity, selectivity, and functional activity. Key analogs include:

Compound Name Substituent at Position 7 Substituent at Position 2 Key Properties Reference
Compound 4 2-Chloroethyl 2-Furanyl Potential alkylating agent; A2AR antagonist (inferred)
SCH-58261 2-Phenylethyl 2-Furanyl High A2AR selectivity (Ki = 1.1 nM); >1000-fold selectivity over A1/A3
SCH442,416 3-(4-Methoxyphenyl)propyl 2-Furanyl A2AR antagonist (Ki = 0.6 nM); used in PET imaging studies
Preladenant (SCH 412348) 2-(4-(2,4-Difluorophenyl)piperazinyl)ethyl 2-Furanyl Potent A2AR antagonist (Ki = 0.6 nM); clinical candidate for Parkinson’s
ZM241385 4-Hydroxyphenethyl 2-Furanyl A2AR antagonist with moderate selectivity; used in fluorescence assays
Key Observations:
  • Phenylethyl (SCH-58261): Hydrophobic interactions dominate, contributing to high A2AR selectivity and oral bioavailability . Piperazinyl (Preladenant): Introduces basicity and hydrogen-bonding capacity, enhancing potency and brain penetration .
  • Position 2 Substituents :

    • The 2-furanyl group is conserved across most analogs, suggesting its critical role in A2AR binding via π-π stacking or hydrogen bonding with residues like His264 .

Receptor Affinity and Selectivity

  • A2AR Affinity : Chloroethyl substituents (e.g., Compound 4) may exhibit moderate affinity compared to SCH-58261 (Ki = 1.1 nM) or Preladenant (Ki = 0.6 nM), as bulkier or more polar groups (e.g., piperazinyl) enhance potency .
  • Selectivity : SCH-58261 and Preladenant show >1000-fold selectivity for A2AR over A1/A3 receptors, attributed to their optimized substituent geometry. Compound 4’s chloroethyl group may reduce selectivity due to steric clashes with smaller receptor subtypes .

Functional and Pharmacological Differences

  • Alkylating Potential: The chloroethyl group in Compound 4 could act as a leaving group, forming reactive intermediates that covalently modify the receptor. This contrasts with non-alkylating analogs like SCH-58261, which rely on reversible binding .
  • Therapeutic Applications :
    • SCH-58261 : Used in preclinical studies of Parkinson’s disease and depression .
    • Preladenant : Advanced to clinical trials for movement disorders but discontinued due to efficacy issues .
    • Compound 4 : May serve as a tool for studying covalent A2AR modulation or radioligand development (e.g., fluorinated derivatives in ) .

Fluorescence and Radiolabeling Studies

  • Compound 4’s derivatives (e.g., fluorinated analogs) have been used in fluorescence polarization assays to study A2AR ligand-receptor interactions .
  • SCH442,416 analogs labeled with [18F] (e.g., [18F]-MRS5425) enable PET imaging in Parkinson’s disease models, highlighting the scaffold’s versatility .

Preclinical and Clinical Insights

  • SCH-58261 demonstrated efficacy in rodent models of depression, reversing adenosine-induced motor deficits .
  • Preladenant showed promise in reducing dyskinesia in Parkinson’s models but failed in Phase III trials, underscoring the challenge of translating A2AR antagonism to humans .

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